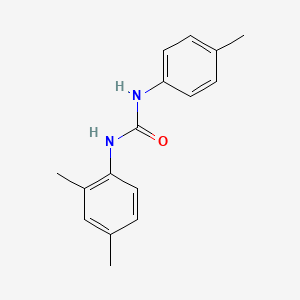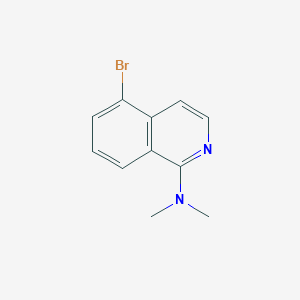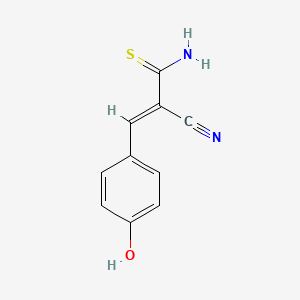
4(3H)-Pteridinone, 2-(ethoxymethyl)-
概要
説明
LCB-2183 は、ヒスタミン受容体拮抗薬として作用する低分子医薬品です。 免疫系疾患や呼吸器疾患、特に喘息の治療における潜在的な治療用途について主に調査されています 。 LCB-2183 の分子式は C9H10N4O2 です .
準備方法
合成経路と反応条件
LCB-2183 の合成には、市販の出発物質から始まる複数のステップが含まれます。重要なステップには、一連の縮合反応と環化反応によるコア構造の形成が含まれます。 温度、圧力、触媒の使用などの特定の反応条件は、高収率と純度を実現するために最適化されています .
工業生産方法
LCB-2183 の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、一貫した品質とスケーラビリティを確保するために、工業グレードの機器と試薬の使用が含まれます。 反応条件は、効率を最大化し、廃棄物を最小限に抑えるために慎重に制御されています .
化学反応の分析
反応の種類
LCB-2183 は、次を含むさまざまな化学反応を起こします。
酸化: LCB-2183 は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応を使用して、LCB-2183 に存在する官能基を改変することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、LCB-2183 の酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります .
科学的研究の応用
化学: LCB-2183 は、ヒスタミン受容体拮抗作用と関連する化学反応を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスとシグナル伝達経路への影響について調査されています。
医学: LCB-2183 は、ヒスタミン誘発性の炎症と気道過敏性を抑制することで、喘息やその他の呼吸器疾患の治療薬として有望です。
作用機序
LCB-2183 は、ヒスタミン受容体に結合して、特にその活性を阻害することで、その効果を発揮します。この拮抗作用により、ヒスタミンがその受容体に結合することが妨げられ、ヒスタミン誘発性の炎症反応と気道過敏性が軽減されます。 分子標的は、免疫細胞と気道平滑筋細胞のヒスタミン受容体です .
類似化合物との比較
類似化合物
ジフェンヒドラミン: アレルギー反応の治療に使用される別のヒスタミン受容体拮抗薬です。
セチリジン: 同様の治療用途を持つ第 2 世代の抗ヒスタミン薬です。
フェキソフェナジン: アレルギー性鼻炎の治療に使用される非鎮静性抗ヒスタミン薬です.
LCB-2183 の独自性
LCB-2183 は、ヒスタミン受容体に対する特異的な結合親和性と選択性において独特であり、他の抗ヒスタミン薬と比較して副作用が少ない可能性があります。
特性
CAS番号 |
133914-85-9 |
|---|---|
分子式 |
C9H10N4O2 |
分子量 |
206.20 g/mol |
IUPAC名 |
2-(ethoxymethyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-5-6-12-8-7(9(14)13-6)10-3-4-11-8/h3-4H,2,5H2,1H3,(H,11,12,13,14) |
InChIキー |
SFWVULIFVPNTOF-UHFFFAOYSA-N |
SMILES |
CCOCC1=NC2=NC=CN=C2C(=O)N1 |
正規SMILES |
CCOCC1=NC2=NC=CN=C2C(=O)N1 |
| 133914-85-9 | |
同義語 |
LCB 2183 LCB-2183 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B1651692.png)


![1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone](/img/structure/B1651699.png)
![(1S,6R)-9-Ethylsulfonyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1651700.png)
![2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde](/img/structure/B1651701.png)







